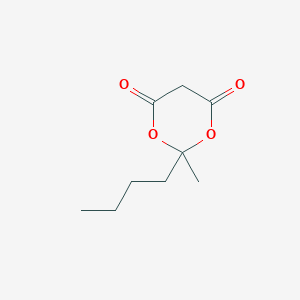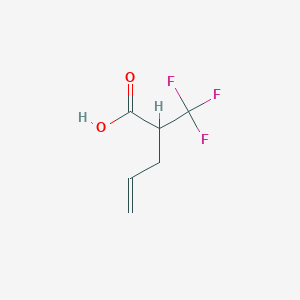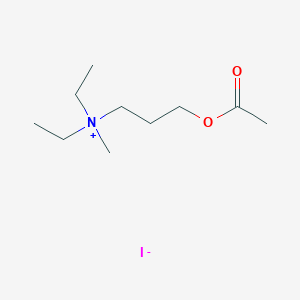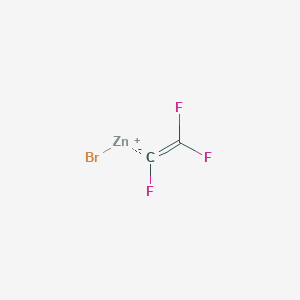
Zinc, bromo(trifluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bromo(trifluoroethenyl)- is a chemical compound with the molecular formula C2BrF3Zn It is a zinc complex that contains a bromo(trifluoroethenyl) ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bromo(trifluoroethenyl)- typically involves the reaction of zinc bromide with trifluoroethylene under specific conditions. One common method is the direct reaction of zinc bromide with trifluoroethylene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of zinc, bromo(trifluoroethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bromo(trifluoroethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The bromo(trifluoroethenyl) ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc, bromo(trifluoroethenyl)- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials for various industrial applications.
Mécanisme D'action
The mechanism of action of zinc, bromo(trifluoroethenyl)- involves its ability to coordinate with other molecules and participate in various chemical reactions. The bromo(trifluoroethenyl) ligand can act as a nucleophile or electrophile, depending on the reaction conditions. The zinc center plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc bromide (ZnBr2): A simple zinc halide used in various chemical reactions.
Zinc, chloro(trifluoroethenyl)-: A similar compound with a chloro(trifluoroethenyl) ligand instead of bromo.
Zinc, iodo(trifluoroethenyl)-: Another similar compound with an iodo(trifluoroethenyl) ligand.
Uniqueness
Zinc, bromo(trifluoroethenyl)- is unique due to the presence of the bromo(trifluoroethenyl) ligand, which imparts specific chemical properties and reactivity. The trifluoroethenyl group provides electron-withdrawing effects, making the compound more reactive in certain types of chemical reactions compared to its chloro and iodo counterparts.
Propriétés
Numéro CAS |
105417-08-1 |
|---|---|
Formule moléculaire |
C2BrF3Zn |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
bromozinc(1+);1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
XOCYBEXNNHLESB-UHFFFAOYSA-M |
SMILES canonique |
[C-](=C(F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


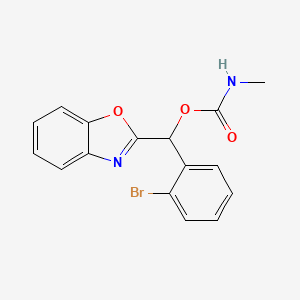
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

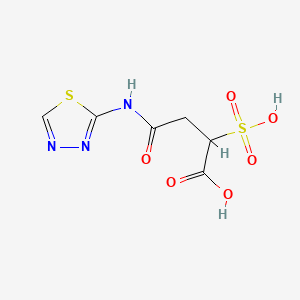
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
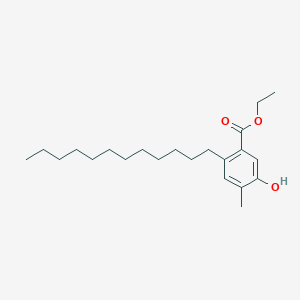
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
